Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-
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Overview
Description
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- is a modified nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- typically involves multi-step organic synthesis One common method includes the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ and 3’ positionsThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve chemoenzymatic synthesis, where enzymes are used to catalyze specific steps in the synthetic pathway. This method can offer higher yields and specificity compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound, which has hydroxyl groups at the 2’ and 3’ positions.
3’-Deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with antiviral properties.
Cytidine 5’-triphosphate: A cytosine nucleotide containing three phosphate groups.
Uniqueness
This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Biological Activity
Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- is a modified nucleoside that shows promise in various biological applications, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of an amino group at the 5' position, which enhances its potential as a therapeutic agent.
Chemical Structure and Properties
The structural formula of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- can be represented as follows:
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 196.22 g/mol
This compound belongs to the class of pyrimidine nucleotides and exhibits unique properties due to its structural modifications. The absence of hydroxyl groups at specific positions contributes to its stability and interaction with nucleic acids, making it a candidate for drug development.
Biological Activity
Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- exhibits several biological activities:
- Antiviral Properties : As a nucleoside analog, it may serve as a lead compound in developing antiviral drugs. Its structural modifications allow it to interfere with viral replication processes.
- Antitumor Activity : The compound has shown potential in cancer therapeutics by modulating pathways involved in cell proliferation and survival. It may enhance the efficacy of existing chemotherapeutic agents.
- Interactions with Nucleic Acids : Studies indicate that this compound can bind to nucleic acids, influencing their structure and function. This interaction is crucial for understanding its role in biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-, it is beneficial to compare it with other related compounds:
Compound Name | Key Features |
---|---|
2',3'-Dideoxycytidine | Lacks hydroxyl groups at 2' and 3' positions |
2',3'-Didehydro-2',3'-dideoxyuridine | Contains uracil instead of cytosine |
5-Amino-2',3'-dideoxycytidine | Similar amino group but different hydroxyl pattern |
2',3'-Didehydro-2',3'-dideoxyadenosine | Contains adenine; important for antiviral activity |
The distinct amino group at the 5' position of Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy- may provide unique interactions within biological systems that differentiate it from other dideoxynucleosides.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of Cytidine derivatives, including:
- Antiviral Studies : Research indicates that derivatives of Cytidine can inhibit viral replication by mimicking natural nucleotides, disrupting RNA synthesis in viruses such as HIV and Hepatitis C .
- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown that it can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
- Mechanistic Insights : Studies on the interaction between Cytidine derivatives and enzymes involved in nucleotide metabolism have revealed how these compounds can modulate enzyme activity, potentially leading to enhanced therapeutic effects .
Properties
CAS No. |
62748-91-8 |
---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1 |
InChI Key |
JUEUSRJBAPCHOF-POYBYMJQSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1=CC(OC1CN)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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